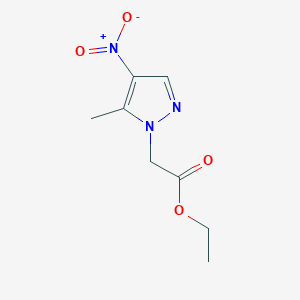

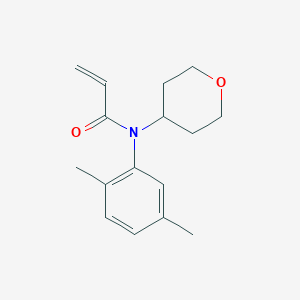

3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, also known as BODIPY acid, is a fluorescent dye that is widely used in scientific research. This compound has unique properties that make it an ideal tool for studying various biological processes.

科学的研究の応用

Synthesis and Structural Analysis

3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives are used in various synthesis and structural analysis studies. For example, Huang et al. (2021) discuss the synthesis of related boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions and their structures are confirmed using techniques like FTIR, NMR, and mass spectrometry. The molecular structures of these compounds are further investigated using density functional theory (DFT) and compared with X-ray diffraction values (Huang et al., 2021).

Fluorescence Studies and Sensor Applications

Another application is in the development of fluorescent prochelators that respond to specific stimuli like hydrogen peroxide and metal ions. Hyman & Franz (2012) describe boronic ester-based fluorescent prochelators that show a fluorescence response to various transition metal ions after reaction with H2O2. These prochelators are particularly useful in biological and chemical sensor applications (Hyman & Franz, 2012).

Applications in Organic Synthesis

The compound and its related derivatives are also used in organic synthesis. For instance, Takagi & Yamakawa (2013) explored syntheses of similar compounds through Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides bearing sulfonyl groups and contributes significantly to the field of organic chemistry (Takagi & Yamakawa, 2013).

Luminescent Property Studies

Additionally, the compound's derivatives are used in studying luminescent properties. Sivakumar et al. (2010) employed 4-benzyloxy benzoic acid derivatives as ligands for lanthanide coordination compounds to test the influence of electron-releasing or withdrawing substituents on photophysical properties. Such studies are crucial in the development of luminescent materials (Sivakumar et al., 2010).

Cytoprotection and Oxidative Stress Studies

The compound's derivatives have also been modified for increased hydrolytic stability and evaluated for cytoprotection against oxidative stress. Wang & Franz (2018) discuss how certain derivatives provide enhanced protection for cells under oxidative stress, demonstrating the compound's relevance in biomedical research (Wang & Franz, 2018).

Detection and Imaging Applications

Furthermore, these compounds are used in the development of probes for detecting specific substances. Tian et al. (2017) developed a near-infrared fluorescence off-on probe for benzoyl peroxide detection in samples and fluorescence imaging in living cells and zebrafish. Such probes are significant in chemical sensing and biological imaging (Tian et al., 2017).

特性

IUPAC Name |

3-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO5/c1-19(2)20(3,4)26-21(25-19)16-11-10-15(18(22)23)12-17(16)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLQHDNPKEPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

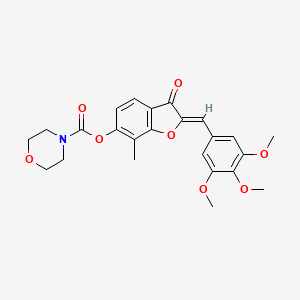

![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

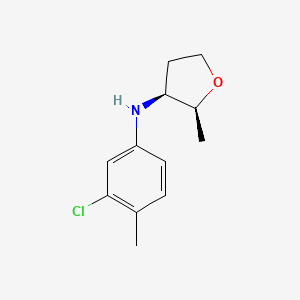

![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)